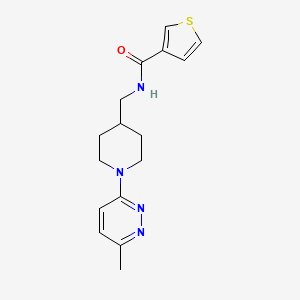
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For “{ [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine”, the InChI code is "1S/C11H18N4/c1-9-2-3-11 (14-13-9)15-6-4-10 (8-12)5-7-15/h2-3,10H,4-8,12H2,1H3" . This code provides a detailed description of the compound’s molecular structure.Applications De Recherche Scientifique
Metabolism and Disposition
One significant area of application involves the study of the metabolism and disposition of related compounds in the human body. For instance, the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia, was determined in humans. The study found that elimination of drug-related material was almost complete over a 9-day period, occurring principally via the feces, whereas urinary excretion accounted for a small portion of total radioactivity. This detailed metabolic profiling helps in understanding the pharmacokinetics of such compounds (Renzulli et al., 2011).
Clinical Trials and Antitussive Properties
Clinical trials and investigations into the antitussive properties of related piperidine derivatives have also been conducted. For example, a trial explored the antitussive efficacy of pipazethate, a thiophenylpyridylamine derivative, in patients with cough. The double-blind study compared the drug with a placebo, revealing insights into its effectiveness and potential therapeutic applications (Vakil et al., 1966).
Receptor Binding and Imaging Studies
Receptor binding and imaging studies represent another crucial application area. Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been investigated for their potential to visualize primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. This study demonstrated the compound's ability to accumulate in most breast tumors, showcasing its potential for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).
Exploring Novel Antitumor Agents
The development and evaluation of novel antitumor agents are another vital application. N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), an experimental antitumor agent, underwent phase I clinical trials based on its dual mode of cytotoxic action, thought to involve topoisomerases I and II. This study highlighted the importance of continuing efforts to explore methods of administering higher doses of DACA to potentially enhance therapeutic outcomes (McCrystal et al., 1999).
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For “{ [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine”, the hazard statements include H302, H315, H318, H335, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-2-3-15(19-18-12)20-7-4-13(5-8-20)10-17-16(21)14-6-9-22-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOUHKMHPKVIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B2843157.png)
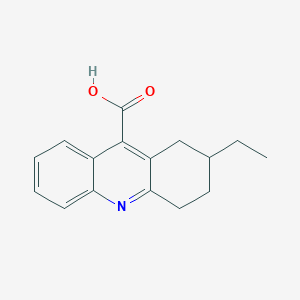
![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)
![2-[2-(Dimethylamino)phenyl]acetonitrile](/img/structure/B2843162.png)

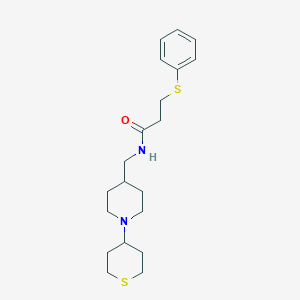
![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)
![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2843168.png)
![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)
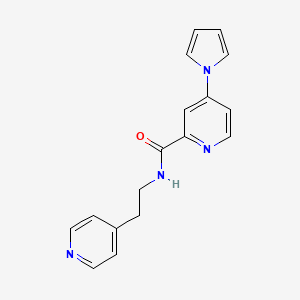
![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)
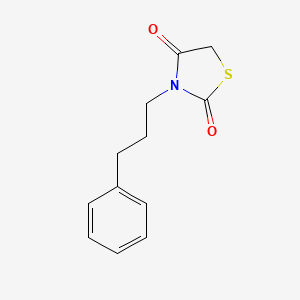
![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)